2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of furochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the furochromene core, followed by the introduction of the phenyl and methoxyphenyl groups. The final step involves the acetamide formation.
Preparation of Furochromene Core: The furochromene core can be synthesized through a cyclization reaction involving appropriate precursors such as hydroxycoumarins and phenylacetic acids under acidic conditions.
Introduction of Substituents: The phenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions using reagents like phenylboronic acid and methoxyphenylboronic acid.
Acetamide Formation: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Phenylboronic acid, methoxyphenylboronic acid
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one
- 3-(2,5-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoate
Uniqueness
2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methoxyphenyl and acetamide groups contribute to its potential therapeutic applications and reactivity in various chemical reactions.
Properties
Molecular Formula |
C30H27NO5 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C30H27NO5/c1-18-23-15-25-27(35-19(2)29(25)21-7-5-4-6-8-21)17-26(23)36-30(33)24(18)16-28(32)31-14-13-20-9-11-22(34-3)12-10-20/h4-12,15,17H,13-14,16H2,1-3H3,(H,31,32) |
InChI Key |
CDNGMBXLVDLDFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NCCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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